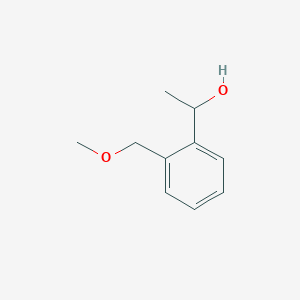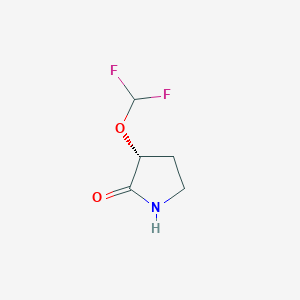
(R)-3-(Difluoromethoxy)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Difluoromethoxy)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. The presence of the difluoromethoxy group at the third position of the pyrrolidinone ring imparts unique chemical properties to this compound. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Difluoromethoxy)pyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone precursor.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using reagents such as difluoromethyl ethers or difluoromethyl halides under appropriate conditions.
Chiral Resolution: The chiral center at the third position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods: Industrial production of ®-3-(Difluoromethoxy)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysis: Use of efficient catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Types of Reactions:
Oxidation: ®-3-(Difluoromethoxy)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The difluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives with altered electronic properties.
Reduction Products: Reduced forms with potential changes in reactivity.
Substitution Products: Compounds with new functional groups replacing the difluoromethoxy group.
科学的研究の応用
®-3-(Difluoromethoxy)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-3-(Difluoromethoxy)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
類似化合物との比較
(S)-3-(Difluoromethoxy)pyrrolidin-2-one: The enantiomer of the compound with potentially different biological activities.
3-(Methoxy)pyrrolidin-2-one: Lacks the difluoromethoxy group, resulting in different chemical properties.
3-(Trifluoromethoxy)pyrrolidin-2-one: Contains a trifluoromethoxy group, which may impart different reactivity and biological effects.
Uniqueness: ®-3-(Difluoromethoxy)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C5H7F2NO2 |
|---|---|
分子量 |
151.11 g/mol |
IUPAC名 |
(3R)-3-(difluoromethoxy)pyrrolidin-2-one |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m1/s1 |
InChIキー |
KZFCAXQHDCJGTK-GSVOUGTGSA-N |
異性体SMILES |
C1CNC(=O)[C@@H]1OC(F)F |
正規SMILES |
C1CNC(=O)C1OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)



![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
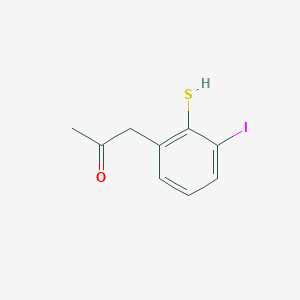

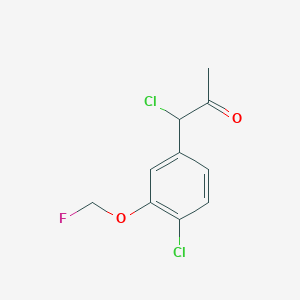
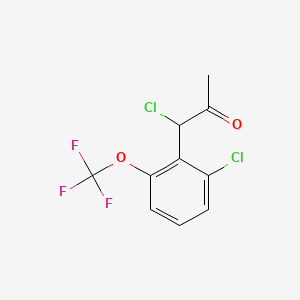
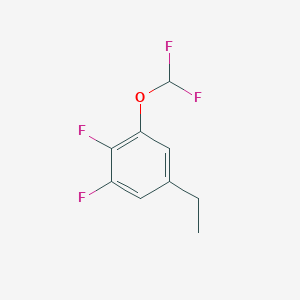
![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)
